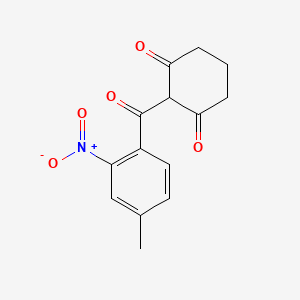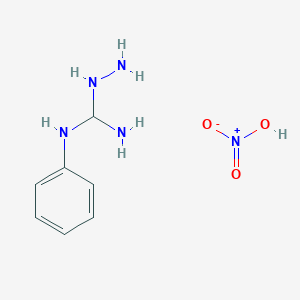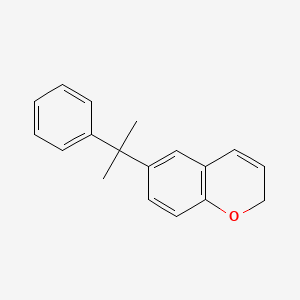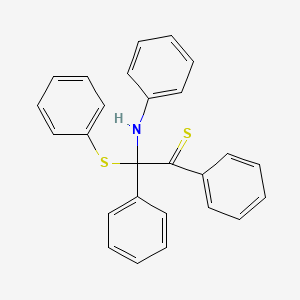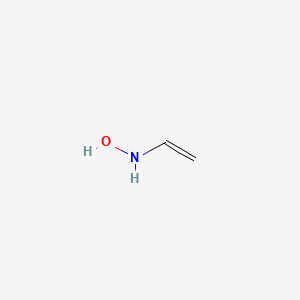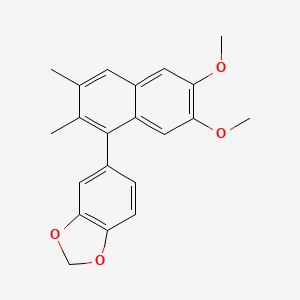
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and methyl groups, and a benzodioxole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, introducing the methoxy and methyl groups through electrophilic aromatic substitution reactions. The benzodioxole moiety can be attached via a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
5-(6,7-Dimethoxy-2,3-dimethylnaphthalen-1-yl)-2H-1,3-benzodioxole: shares structural similarities with other naphthalene derivatives and benzodioxole-containing compounds.
6,7-Dimethoxy-2,3-dimethylnaphthalene: Lacks the benzodioxole moiety but has similar substitution patterns on the naphthalene ring.
1,3-Benzodioxole: A simpler compound that forms the core structure of the benzodioxole moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
特性
CAS番号 |
129684-11-3 |
|---|---|
分子式 |
C21H20O4 |
分子量 |
336.4 g/mol |
IUPAC名 |
5-(6,7-dimethoxy-2,3-dimethylnaphthalen-1-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C21H20O4/c1-12-7-15-9-18(22-3)19(23-4)10-16(15)21(13(12)2)14-5-6-17-20(8-14)25-11-24-17/h5-10H,11H2,1-4H3 |
InChIキー |
PZXYEQWDASHMDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(C=C2C(=C1C)C3=CC4=C(C=C3)OCO4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


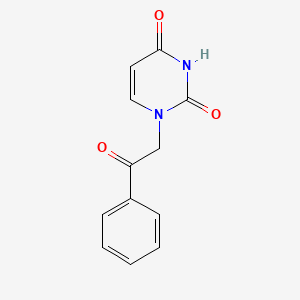
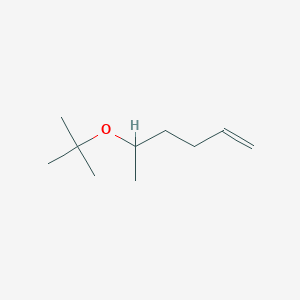
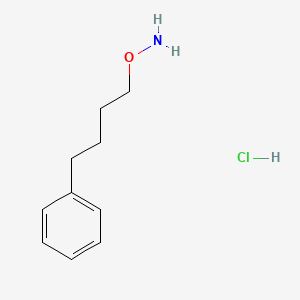
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
